tert-butyl3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is a complex organic compound that features a pyrazole ring, an azetidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Formation of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of tert-butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
tert-Butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(3-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(5-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is unique due to the specific positioning of the formyl group on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This structural feature can make it a valuable intermediate in the synthesis of compounds with specific biological or chemical properties.
Properties
IUPAC Name |
tert-butyl 3-(5-formylpyrazol-1-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-6-10(7-14)15-9(8-16)4-5-13-15/h4-5,8,10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMJZEJQVOFIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C(=CC=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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